Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
Executive Summary
In modern drug discovery and agrochemical development, the pyrazole ring serves as a privileged scaffold due to its robust metabolic stability and favorable hydrogen-bonding profile. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS: 51292-41-2) is a highly versatile, bifunctional building block[1]. It features a reactive C4-bromine atom primed for transition-metal-catalyzed cross-coupling and an ester-protected propanoate side chain that facilitates further functionalization.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level synthetic execution. This guide details the compound's structural profile, chemical reactivity, and provides a field-proven, self-validating protocol for its synthesis and downstream application.
Structural & Physicochemical Profiling
Understanding the physicochemical properties of a building block is critical for predicting its solubility, reactivity, and chromatographic behavior during purification. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate possesses a molecular weight of 247.09 g/mol and is typically available at purities of ≥95–97% for research applications[1],[2].
The compound exhibits moderate lipophilicity and a defined polar surface area, making it highly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, and DMF) while remaining insoluble in water.
Table 1: Physicochemical Parameters
| Property | Value | Scientific Rationale / Source |
| CAS Number | 51292-41-2 | Primary chemical identifier[1]. |
| Molecular Formula | C8H11BrN2O2 | Core composition[1]. |
| Molecular Weight | 247.09 g/mol | Standard molar mass[1],[2]. |
| Exact Mass | 246.0004 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | Derived from the ester (26.3 Ų) and pyrazole (17.8 Ų) moieties[3]. |
| Hydrogen Bond Donors | 0 | The pyrazole N-H is fully alkylated. |
| Hydrogen Bond Acceptors | 3 | Two ester oxygens and one pyrazole nitrogen (N2)[3]. |
| Rotatable Bonds | 4 | Dictates conformational flexibility of the propanoate chain[3]. |
| SMILES | CCOC(=O)C(C)N1C=C(Br)C=N1 | Structural representation for cheminformatics. |
Chemical Reactivity & Mechanistic Insights
The strategic value of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate lies in its orthogonal reactivity:
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The C4-Bromine Handle: The bromine atom at the 4-position of the pyrazole ring is electronically activated for oxidative addition by palladium or copper catalysts. This makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to build complex polyaromatic or heteroaromatic systems.
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The Ester Group: The ethyl ester serves as a robust protecting group during metal-catalyzed couplings. Post-coupling, it can be selectively saponified (using LiOH or NaOH) to yield the free carboxylic acid, which is subsequently available for amide bond formation with primary or secondary amines.
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The Chiral Center: The C2 carbon of the propanoate chain is a stereocenter. While typically synthesized as a racemate, stereoselective synthesis or chiral resolution can be employed if the final active pharmaceutical ingredient (API) requires a specific enantiomer.
Synthetic Methodology: N-Alkylation Protocol
The following protocol outlines the de novo synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate via the SN2 N-alkylation of 4-bromopyrazole.
Experimental Rationale & Causality
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Base Selection: Potassium carbonate ( K2CO3 ) is chosen over stronger bases (like NaH) because its mild basicity is sufficient to deprotonate the pyrazole ( pKa≈14.2 ) without triggering the premature hydrolysis or enolization of the ethyl 2-bromopropanoate electrophile.
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Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It strips the solvation shell from the potassium cation, leaving a highly nucleophilic, "naked" pyrazolate anion.
Step-by-Step Procedure
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Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromopyrazole (10.0 mmol, 1.0 equiv) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
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Deprotonation: Add anhydrous K2CO3 (20.0 mmol, 2.0 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the pyrazolate anion.
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Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add ethyl 2-bromopropanoate (11.0 mmol, 1.1 equiv) over 10 minutes.
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Self-Validation Check: The 0 °C initiation controls the exothermic SN2 reaction and suppresses potential E2 elimination side reactions of the secondary bromide.
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Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1) until the 4-bromopyrazole starting material is completely consumed.
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Quenching & Workup: Quench the reaction by adding 50 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).
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Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine ( 5×30 mL). This repeated washing is strictly necessary to partition and remove residual DMF from the organic phase.
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Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate as a clear to pale-yellow oil.
Downstream Application Workflow
The diagram below illustrates the orthogonal functionalization pathways of the synthesized scaffold, demonstrating how the molecule acts as a central node in drug discovery workflows.
Synthetic workflow and downstream functionalization of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.
Analytical Characterization
To ensure scientific integrity and trustworthiness of the synthesized batch, the following analytical validations must be performed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The mass spectrum will show a characteristic 1:1 isotopic doublet at m/z 247.0 and 249.0 [M+H]+ , which is the definitive signature of a single bromine atom ( 79Br and 81Br isotopes).
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1 H NMR (400 MHz, CDCl3 ):
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The pyrazole protons will appear as two distinct singlets (or finely coupled doublets) in the aromatic region ( δ 7.40–7.60 ppm).
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The chiral C2 methine proton will appear as a distinct quartet ( δ 4.80–5.10 ppm) due to coupling with the adjacent methyl group.
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The ethyl ester group will present a classic quartet ( δ 4.10–4.25 ppm) and triplet ( δ 1.20–1.30 ppm) pattern.
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References
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Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate | KH-179557 Coolpharm URL: [Link]
